molecular formula C10H15N3 B15243354 3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Cat. No.: B15243354
M. Wt: 177.25 g/mol
InChI Key: CVFPXVPOSMFGQU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a cyclopropyl group and a methyl group attached to a pyrazolo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with 3-methyl-1H-pyrazole-4-carboxaldehyde under acidic conditions to form the desired pyrazolopyridine core. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyrazolopyridines, which can be further functionalized for various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic effects that influence its reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

3-cyclopropyl-1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

InChI

InChI=1S/C10H15N3/c1-13-9-6-11-5-4-8(9)10(12-13)7-2-3-7/h7,11H,2-6H2,1H3

InChI Key

CVFPXVPOSMFGQU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCNC2)C(=N1)C3CC3

Origin of Product

United States

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